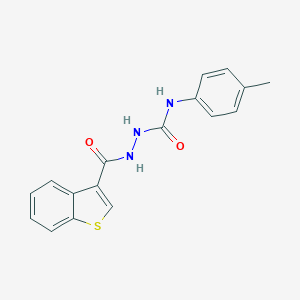
2-(1-BENZOTHIOPHEN-3-YLCARBONYL)-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Benzothiophen-3-ylcarbonyl)-N-(4-methylphenyl)-1-hydrazinecarboxamide is a complex organic compound that features a benzothiophene moiety, a carbonyl group, and a hydrazinecarboxamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzothiophen-3-ylcarbonyl)-N-(4-methylphenyl)-1-hydrazinecarboxamide typically involves the following steps:
Formation of Benzothiophene Derivative: The benzothiophene moiety can be synthesized through cyclization reactions involving thiophene and benzene derivatives under acidic or basic conditions.
Carbonylation: The benzothiophene derivative is then subjected to carbonylation reactions to introduce the carbonyl group. This can be achieved using reagents such as phosgene or carbon monoxide in the presence of catalysts.
Hydrazinecarboxamide Formation: The final step involves the reaction of the carbonylated benzothiophene with 4-methylphenylhydrazine to form the hydrazinecarboxamide linkage. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Benzothiophen-3-ylcarbonyl)-N-(4-methylphenyl)-1-hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the hydrazinecarboxamide to an amine.
Substitution: The benzothiophene moiety can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted benzothiophene derivatives.
Aplicaciones Científicas De Investigación
2-(1-Benzothiophen-3-ylcarbonyl)-N-(4-methylphenyl)-1-hydrazinecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-(1-benzothiophen-3-ylcarbonyl)-N-(4-methylphenyl)-1-hydrazinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Benzothiophen-3-ylcarbonyl)-N-phenyl-1-hydrazinecarboxamide: Similar structure but lacks the 4-methyl group on the phenyl ring.
2-(1-Benzothiophen-3-ylcarbonyl)-N-(4-chlorophenyl)-1-hydrazinecarboxamide: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
2-(1-Benzothiophen-3-ylcarbonyl)-N-(4-methylphenyl)-1-hydrazinecarboxamide is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H15N3O2S |
|---|---|
Peso molecular |
325.4g/mol |
Nombre IUPAC |
1-(1-benzothiophene-3-carbonylamino)-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C17H15N3O2S/c1-11-6-8-12(9-7-11)18-17(22)20-19-16(21)14-10-23-15-5-3-2-4-13(14)15/h2-10H,1H3,(H,19,21)(H2,18,20,22) |
Clave InChI |
CMOAVARVJVSREA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)NNC(=O)C2=CSC3=CC=CC=C32 |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)NNC(=O)C2=CSC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















